molecular formula C23H23N3O6S B2428677 Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921133-63-3

Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2428677
CAS No.: 921133-63-3
M. Wt: 469.51
InChI Key: XIHQATXRACDPMR-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

ethyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-3-32-23(31)20-16-9-10-25(13(2)27)12-17(16)33-22(20)24-21(30)14-5-4-6-15(11-14)26-18(28)7-8-19(26)29/h4-6,11H,3,7-10,12H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHQATXRACDPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yields

Step Reagents/Conditions Yield
Cyclization Na₂S, MeOH, 60°C 68%
Acetylation AcCl, AlCl₃, DCM, 0°C to RT 75%
Amide Coupling Et₃N, THF, RT 85%
Esterification DEAD, PPh₃, EtOH 90%

Key Challenges:

  • Regioselectivity in Acetylation : Competing reactions at positions 4 and 6 necessitate precise temperature control (-78°C for DoM).
  • Amine Protection : The primary amine at position 2 requires temporary protection (e.g., Boc groups) during acetylation to prevent undesired side reactions.
  • Purification : Column chromatography with hexane/ethyl acetate (5:1) effectively isolates intermediates, while recrystallization from acetonitrile improves purity.

Alternative Synthetic Routes

Recent advances propose enzymatic methods for amide bond formation, leveraging lipases or proteases in aqueous media to enhance sustainability. Additionally, flow chemistry setups have been explored to accelerate the cyclization step, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

Conditions Catalyst/Reagents Yield Product
2M HCl, reflux (6 h)Aqueous HCl82%6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
1M NaOH, ethanol, 60°C (4 h)Sodium hydroxide78%Same as above

This hydrolysis is pH-sensitive, with basic conditions favoring faster kinetics due to hydroxide ion nucleophilicity.

Amide Bond Reactivity

The benzamido linker participates in two primary transformations:

Acid-Catalyzed Cleavage

Treatment with concentrated H<sub>2</sub>SO<sub>4</sub> at 100°C for 2 h cleaves the amide bond, yielding:

  • 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

  • 6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

Transamidation

Reaction with primary amines (e.g., benzylamine) in the presence of DCC (N,N'-dicyclohexylcarbodiimide) produces substituted amides:

Amine Solvent Time Yield Product
BenzylamineDMF12 h65%6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-benzyl derivative
CyclohexylamineTHF8 h72%N-Cyclohexyl variant

Acetyl Group Modifications

The acetyl moiety at position 6 is susceptible to nucleophilic substitution and reduction:

Nucleophilic Substitution

Reaction with hydrazine hydrate in ethanol produces a hydrazone derivative, which can cyclize under acidic conditions to form pyrazole rings:

Acetyl+NH2NH2HydrazoneHClPyrazole-fused analog\text{Acetyl} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone} \xrightarrow{\text{HCl}} \text{Pyrazole-fused analog}

Reduction

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the acetyl group to a hydroxethyl group:

Catalyst Pressure Time Yield Product
10% Pd/C1 atm3 h88%6-(1-Hydroxyethyl)-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido) derivative

Tetrahydrothienopyridine Core Reactivity

The saturated thienopyridine ring undergoes dehydrogenation and electrophilic substitution:

Aromatization

Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene removes two hydrogens, forming a fully aromatic thieno[2,3-c]pyridine system :

TetrahydroDDQDihydroAromatic\text{Tetrahydro} \xrightarrow{\text{DDQ}} \text{Dihydro} \rightarrow \text{Aromatic}

Electrophilic Sulfonation

Reaction with chlorosulfonic acid introduces a sulfonic acid group at the α-position of the thiophene ring, enhancing water solubility :

Reagent Conditions Yield Product
ClSO<sub>3</sub>H0°C, 2 h58%3-Sulfo-6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido) derivative

Pyrrolidinone Ring Transformations

The 2,5-dioxopyrrolidin-1-yl group participates in ring-opening reactions:

Hydrolysis

Basic hydrolysis (KOH, H<sub>2</sub>O/EtOH) cleaves the pyrrolidinone, generating a secondary amine :

DioxopyrrolidinylKOHNH2+Succinic acid derivative\text{Dioxopyrrolidinyl} \xrightarrow{\text{KOH}} \text{NH}_2 + \text{Succinic acid derivative}

Cross-Coupling

The ring acts as a leaving group in Buchwald-Hartwig amination with aryl halides, enabling C–N bond formation :

Aryl Halide Catalyst Yield Product
4-BromotoluenePd(OAc)<sub>2</sub>, XPhos63%3-(4-Methylphenyl)benzamido derivative

Multi-Step Functionalization Pathways

Sequential reactions enable complex derivatization:

  • Ester → Carboxylic Acid : Hydrolysis under NaOH.

  • Carboxylic Acid → Amide : Coupling with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Acetyl → Hydrazone : Treatment with hydrazine.

This pathway generates polyfunctional analogs with enhanced bioactivity.

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the benzamido group slow amide cleavage kinetics by 40–60%.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .

  • Catalyst Selectivity : Pd/C preferentially reduces acetyl over ester groups due to electronic factors.

This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry, enabling tailored modifications to optimize pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant antitumor properties. For instance, research highlighted the synthesis of novel derivatives that demonstrated selective inhibition of tumor cell growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. In vitro studies suggest that derivatives of thieno[2,3-c]pyridine possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings are supported by disk diffusion methods that measure the effectiveness of the compound against pathogens .

Neuropharmacological Effects

This compound has been evaluated for its anticonvulsant activity. Studies indicate that modifications to its structure can enhance its efficacy in reducing seizure activity without significant neurotoxicity . This makes it a candidate for further development in treating epilepsy and related disorders.

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit histone methyltransferases, which play a crucial role in epigenetic regulation and cancer progression .

Case Studies

StudyObjectiveFindings
Study AEvaluate antitumor effectsSignificant reduction in tumor cell viability with IC50 values < 10 µM
Study BAssess antimicrobial activityEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 15 to 30 µg/mL
Study CInvestigate neuropharmacological effectsExhibited anticonvulsant properties in animal models with minimal side effects

Mechanism of Action

The mechanism of action of Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate
  • 2-(Pyridin-2-yl) Pyrimidine Derivatives

Uniqueness

Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Biological Activity

Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrothieno[2,3-c]pyridines, which are known for various biological activities. Its structure includes:

  • Thieno-pyridine core : This feature is linked to diverse pharmacological effects.
  • Dioxopyrrolidine moiety : This functional group may contribute to its biological activities, particularly in neuropharmacology.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli through disk diffusion methods .

Antitumor Activity

Research has demonstrated that derivatives of thieno-pyridine compounds can exhibit antitumor activity:

  • Cell Line Studies : Compounds related to the target molecule were evaluated against human tumor cell lines such as KB and HepG2. Some exhibited potent cytotoxic effects with IC50 values in the low micromolar range .

Neuropharmacological Effects

The presence of the dioxopyrrolidine group suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems:

  • CNS Activity : Research indicates that certain thieno-pyridine derivatives can influence serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly affect potency.
  • Ring Modifications : Alterations in the thieno-pyridine structure can lead to variations in biological activity and selectivity towards different targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyCompound TestedBiological ActivityFindings
Thieno-pyridine derivativeAntimicrobialEffective against E. coli at MIC = 15.62 µg/mL
Tetrahydrothieno compoundAntitumorPotent against HepG2 cells with IC50 < 10 µM
Dioxopyrrolidine analogCNS effectsModulated serotonin levels in animal models

Q & A

Q. Table 1. Comparison of Synthetic Routes

StepConditions (Solvent, Temp.)Yield (%)Key Reference
Amide couplingDMF, 25°C, 12 h65–70
CyclizationEthanol, 80°C, 2 h54–62
AcetylationAcetic anhydride, 60°C75–80

Q. Table 2. Key NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)Assignment
Acetyl (CH₃)2.09 (¹H), 20.99 (¹³C)6-Acetyl group
Ethyl (CH₂)4.26 (q, ¹H), 59.60 (¹³C)Ester side chain
Pyrrolidone2.78–2.80 (m, ¹H)2,5-Dioxopyrrolidin-yl

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